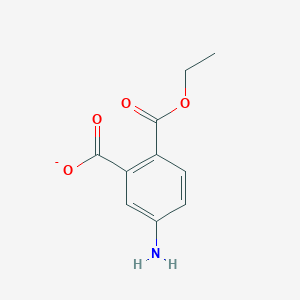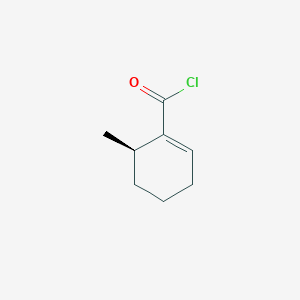
(6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride: is an organic compound with a cyclohexene ring substituted with a methyl group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Cyclohexene: One common method involves the chlorination of cyclohexene to form 6-chlorocyclohexene, followed by a Friedel-Crafts acylation reaction using acetyl chloride to introduce the carbonyl chloride group.
From Cyclohexanone: Another method involves the oxidation of cyclohexanone to form 6-methylcyclohex-1-ene-1-one, which is then treated with thionyl chloride to form the desired carbonyl chloride compound.
Industrial Production Methods: Industrial production typically involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols, amines, and thiols are used in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products include esters, amides, and thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine:
- Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry:
Wirkmechanismus
The compound exerts its effects through its highly reactive carbonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: Similar in structure but lacks the carbonyl chloride group.
Cyclohexene: Similar in structure but lacks the carbonyl chloride and methyl groups.
Acetyl Chloride: Contains the carbonyl chloride group but lacks the cyclohexene ring
Uniqueness:
- The presence of both the cyclohexene ring and the carbonyl chloride group makes (6R)-6-Methylcyclohex-1-ene-1-carbonyl chloride unique in its reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and research .
Eigenschaften
CAS-Nummer |
72233-49-9 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
(6R)-6-methylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h5-6H,2-4H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
YZSPCUFGCNOYEW-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@@H]1CCCC=C1C(=O)Cl |
Kanonische SMILES |
CC1CCCC=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


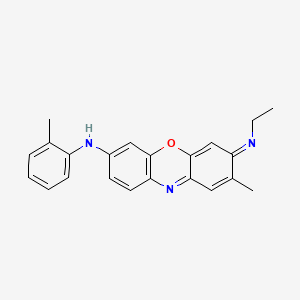

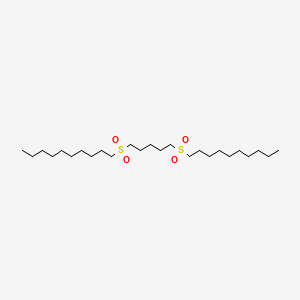
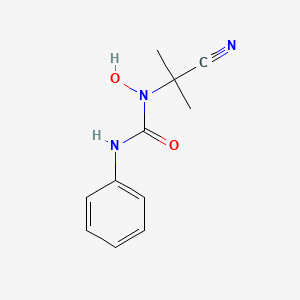
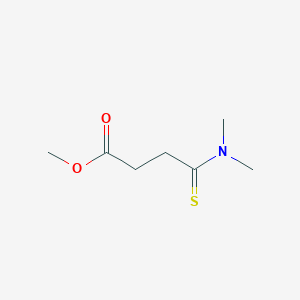
![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B14464932.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
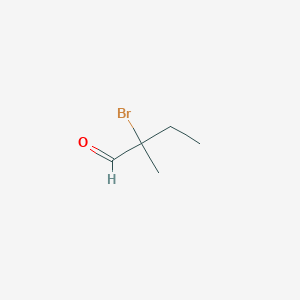
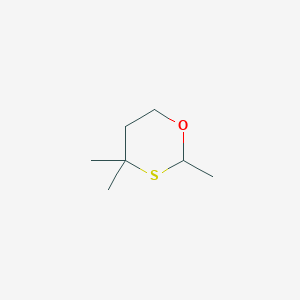
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
